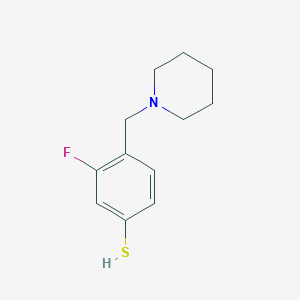

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol

Description

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is a fluorinated aromatic thiol derivative characterized by a piperidine-substituted methyl group at the para position relative to the thiol (-SH) group and a fluorine atom at the meta position. Its molecular structure combines electron-withdrawing (fluorine) and electron-donating (piperidinylmethyl) substituents, which influence its electronic properties, solubility, and reactivity. This compound is primarily utilized in pharmaceutical and materials research, particularly in the development of enzyme inhibitors, metal-binding ligands, and self-assembled monolayers (SAMs) due to the thiol group’s affinity for metal surfaces like gold .

Properties

IUPAC Name |

3-fluoro-4-(piperidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNS/c13-12-8-11(15)5-4-10(12)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAMKTFVCNHTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol typically involves the reaction of 3-fluorothiophenol with piperidine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the fluorine atom or modify the piperidine ring.

Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: De-fluorinated compounds or modified piperidine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential in targeting neurological disorders and other conditions due to its ability to interact with specific biological targets.

Material Science

In material science, this compound is explored for developing advanced materials with specific electronic or optical properties. The unique combination of the piperidine ring and the thiol group may provide opportunities for creating novel materials with tailored functionalities.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its structure allows it to mimic natural substrates or inhibitors, making it useful in investigating biological pathways.

Industrial Applications

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is also used in synthesizing specialty chemicals and as a building block for more complex molecules. Its versatility makes it valuable in various industrial applications.

Recent studies have highlighted the potential antimicrobial and anticancer activities of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol:

Antimicrobial Properties

Preliminary research indicates significant antimicrobial activity against various microbial strains. For instance:

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at 1 mM | |

| Escherichia coli | Inhibition at 1 mM | |

| Proteus mirabilis | Inhibition at 1 mM |

Anticancer Activity

The compound has also shown promise in anticancer research. Derivatives containing similar piperidine structures have induced cytotoxic effects in cancer cell lines. For example:

- A study demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting potential therapeutic applications in oncology .

Case Studies

Several case studies illustrate the efficacy of piperidine derivatives, including:

Case Study 1: A derivative showed significant inhibition of acetylcholinesterase (AChE), indicating potential applications in Alzheimer's disease therapy due to improved brain exposure and dual inhibition capabilities .

Case Study 2: Research focused on the cytotoxic effects of related compounds on various cancer cell lines demonstrated promising results regarding apoptosis induction and growth inhibition .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations :

- Piperidine vs. Piperazine : The replacement of piperidine with 4-ethylpiperazine (as in AKOS027391710) introduces a tertiary amine, enhancing solubility in acidic media due to protonation .

- Alkoxy Substituents : Hexyloxy or pentyloxy groups (e.g., CAS 1443351-62-9) increase lipophilicity, making such derivatives suitable for lipid bilayer interactions .

Biological Activity

3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzene ring substituted with a piperidine moiety and a thiol group, which may contribute to its reactivity and interaction with biological targets. The presence of the fluorine atom can enhance lipophilicity and potentially influence the compound's pharmacokinetics.

Research has indicated that compounds similar to 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol may exhibit various mechanisms of action:

- Enzyme Inhibition : Compounds with thiol groups often act as enzyme inhibitors. For instance, they can inhibit cysteine proteases or other enzymes that rely on thiol groups for activity.

- Antimicrobial Activity : Some studies suggest that related compounds demonstrate antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of piperidine derivatives, revealing that compounds structurally related to 3-Fluoro-4-(piperidin-1-ylmethyl)benzenethiol exhibited significant activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis . -

Cytotoxicity in Cancer Models :

In vitro studies demonstrated that derivatives containing the piperidine structure showed promising cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating moderate potency . These effects were linked to apoptosis induction via mitochondrial pathways. -

Inflammation Modulation :

Another research highlighted the potential of similar compounds in modulating inflammatory responses by inhibiting the NLRP3 inflammasome pathway, leading to reduced IL-1β release in human macrophages . This suggests a dual role in both antimicrobial activity and anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.